molecular formula C7H11BrN2OSi B14413553 5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine CAS No. 83768-01-8

5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine

Cat. No.: B14413553
CAS No.: 83768-01-8
M. Wt: 247.16 g/mol
InChI Key: JNJGLNPUHCCCAB-UHFFFAOYSA-N
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Description

5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C7H11BrN2OSi It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a bromine atom at the 5-position and a trimethylsilyloxy group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of 5-bromopyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

[ \text{5-Bromopyrimidine} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Hydrolysis: The trimethylsilyloxy group can be hydrolyzed to form the corresponding hydroxyl compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyloxy group.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or other coupled products.

    Hydrolysis: The major product is 5-bromo-2-hydroxypyrimidine.

Scientific Research Applications

5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo coupling reactions makes it valuable in the construction of biaryl compounds.

    Biology: The compound can be used in the modification of nucleic acids and the study of enzyme interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine depends on the specific application and the target molecule. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The molecular targets and pathways involved vary depending on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Similar structure but with an iodine atom instead of the trimethylsilyloxy group.

    5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine: Similar structure but with a tert-butyldimethylsiloxy group instead of the trimethylsilyloxy group.

    5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine: Similar structure but with an additional trimethylsilyloxy group at the 4-position and a methyl group at the 5-position.

Uniqueness

5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine is unique due to the presence of both a bromine atom and a trimethylsilyloxy group, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

83768-01-8

Molecular Formula

C7H11BrN2OSi

Molecular Weight

247.16 g/mol

IUPAC Name

(5-bromopyrimidin-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C7H11BrN2OSi/c1-12(2,3)11-7-9-4-6(8)5-10-7/h4-5H,1-3H3

InChI Key

JNJGLNPUHCCCAB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC=C(C=N1)Br

Origin of Product

United States

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